molecular formula C20H24N2O3 B5748793 N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide

N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide

Cat. No. B5748793
M. Wt: 340.4 g/mol
InChI Key: AIIOZGCYFGVNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. In

Mechanism of Action

N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide increases the levels of cAMP, which is involved in various cellular processes such as learning and memory.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has also been shown to reduce inflammation in the brain, which is thought to contribute to cognitive decline in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide is its specificity for PDE4D, which reduces the likelihood of off-target effects. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Additionally, its synthesis method is complex and may be difficult to scale up for large-scale production.

Future Directions

There are several future directions for N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide research. One direction is to conduct clinical trials to determine its safety and efficacy in humans. Another direction is to explore its potential use in other cognitive disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the coupling of 4-isopropoxyaniline with 4-nitrobenzoyl chloride to produce 4-nitro-N-(4-isopropoxyphenyl)benzamide. This intermediate product is then reduced using palladium on carbon and hydrogen gas to produce 4-amino-N-(4-isopropoxyphenyl)benzamide. The final step involves the acylation of the amine group with butyryl chloride to produce N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide.

Scientific Research Applications

N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders such as Alzheimer's disease. In a study conducted on mice, N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide was shown to improve cognitive function and reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has also been shown to have neuroprotective effects, preventing neuron death in the brain.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-5-19(23)21-16-8-10-17(11-9-16)22-20(24)15-6-12-18(13-7-15)25-14(2)3/h6-14H,4-5H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIOZGCYFGVNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.